Hentriacont-2-enoic acid
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Overview
Description
Hentriacont-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C31H60O2. It is characterized by a double bond at the second carbon position from the carboxyl end. This compound is part of the carboxylic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacont-2-enoic acid can be synthesized through several methods, including:
Hydrolysis of Esters: This involves the hydrolysis of hentriacont-2-enyl esters under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation of Alcohols: Long-chain alcohols can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as plant oils or the chemical synthesis from long-chain hydrocarbons. The process may include steps like fractional distillation, crystallization, and purification to obtain the desired purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes, depending on the conditions and reagents used.
Reduction: The compound can be reduced to hentriacont-2-enol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydrogen atom of the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Scientific Research Applications
Hentriacont-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hentriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it may act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Hentriacont-2-enoic acid can be compared with other long-chain unsaturated fatty acids such as:
Oleic Acid (C181): Unlike this compound, oleic acid has a shorter carbon chain and a double bond at the ninth carbon position.
Linoleic Acid (C182): This compound has two double bonds and a shorter carbon chain compared to this compound.
Eicosapentaenoic Acid (C205): It has multiple double bonds and a shorter chain length.
The uniqueness of this compound lies in its long carbon chain and the specific position of the double bond, which imparts distinct physical and chemical properties.
Properties
CAS No. |
127991-41-7 |
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Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
hentriacont-2-enoic acid |
InChI |
InChI=1S/C31H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h29-30H,2-28H2,1H3,(H,32,33) |
InChI Key |
GHCWLAYQAFCWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
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